molecular formula C13H19NO3 B14582340 2H-1,3-Oxazine-2,4(3H)-dione, 3-cyclooctyl-6-methyl- CAS No. 61386-80-9

2H-1,3-Oxazine-2,4(3H)-dione, 3-cyclooctyl-6-methyl-

Cat. No.: B14582340
CAS No.: 61386-80-9
M. Wt: 237.29 g/mol
InChI Key: ZQRBEEIMBZBDOG-UHFFFAOYSA-N
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Description

“2H-1,3-Oxazine-2,4(3H)-dione, 3-cyclooctyl-6-methyl-” is a heterocyclic compound that contains an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2H-1,3-Oxazine-2,4(3H)-dione, 3-cyclooctyl-6-methyl-” typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a cyclooctylamine derivative with a suitable diketone under acidic or basic conditions to form the oxazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives, possibly altering the oxazine ring structure.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, may occur at various positions on the oxazine ring or the cyclooctyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “2H-1,3-Oxazine-2,4(3H)-dione, 3-cyclooctyl-6-methyl-” can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, compounds with oxazine rings are often studied for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, such compounds may be investigated for their potential as drug candidates. Their ability to interact with biological targets makes them interesting for drug discovery and development.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of “2H-1,3-Oxazine-2,4(3H)-dione, 3-cyclooctyl-6-methyl-” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,3-Oxazine-2,4(3H)-dione, 3-cyclohexyl-6-methyl-
  • 2H-1,3-Oxazine-2,4(3H)-dione, 3-cyclopentyl-6-methyl-
  • 2H-1,3-Oxazine-2,4(3H)-dione, 3-cycloheptyl-6-methyl-

Uniqueness

“2H-1,3-Oxazine-2,4(3H)-dione, 3-cyclooctyl-6-methyl-” is unique due to its specific cyclooctyl group, which may impart distinct chemical and physical properties compared to its analogs with different cycloalkyl groups

Properties

CAS No.

61386-80-9

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

3-cyclooctyl-6-methyl-1,3-oxazine-2,4-dione

InChI

InChI=1S/C13H19NO3/c1-10-9-12(15)14(13(16)17-10)11-7-5-3-2-4-6-8-11/h9,11H,2-8H2,1H3

InChI Key

ZQRBEEIMBZBDOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=O)O1)C2CCCCCCC2

Origin of Product

United States

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